2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile

Catalog No.
S13574782
CAS No.
M.F
C13H13N3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbon...

Product Name

2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C13H13N3/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7,16H,15H2,1-2H3

InChI Key

BQUMZXPMXHUJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CNC(=C2C#N)N

2-Amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a pyrrole ring substituted with an amino group, a carbonitrile group, and a 2,5-dimethylphenyl moiety. The molecular formula of this compound is C13H13N3C_{13}H_{13}N_3, and it has a molecular weight of 211.26 g/mol. The structure features a pyrrole ring, which is known for its aromatic properties and participation in various

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The carbonitrile group can be reduced to form primary amines.
  • Electrophilic Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its nucleophilic nature.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution.

Research indicates that 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor interactions. This makes it a candidate for further investigation in drug development .

The synthesis of 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile typically involves a multi-step process:

  • Starting Materials: The synthesis often begins with the appropriate substituted phenyl compound and malononitrile.
  • Cyclization Reaction: A common method includes heating the starting materials under reflux conditions in the presence of acidic catalysts to promote cyclization and formation of the pyrrole ring.
  • Purification: The crude product is usually purified through recrystallization from solvents like methanol or ethanol to obtain the final product in high purity .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Organic Synthesis: Its unique structure makes it useful as an intermediate in synthesizing other complex organic molecules.

The versatility of the pyrrole ring enhances its utility in diverse chemical contexts .

Studies focusing on the interaction of 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile with biological macromolecules have shown that it may bind to specific receptors or enzymes, influencing biological pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrileC12H11N3Contains a methyl group instead of dimethyl groups on the phenyl ring .
2-Amino-4-(4-cyanophenyl)-1H-pyrrole-3-carbonitrileC13H12N4Features a cyanophenyl group which may enhance electronic properties.
4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrileC13H13N3OContains an additional formyl group that alters reactivity patterns.

The uniqueness of 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern on the pyrrole ring and its potential biological activities that may differ from those of structurally similar compounds. This makes it a valuable candidate for further research in pharmacology and organic synthesis .

The synthesis of 2-amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile represents a significant challenge in heterocyclic chemistry, requiring sophisticated multi-step synthetic approaches that have evolved considerably over the past two decades [1] [2]. The most established pathways involve sequential condensation reactions starting from readily available aromatic aldehydes and nitrile-containing precursors [3] [4].

Primary Synthetic Routes

The dominant synthetic strategy employs a three-step sequence beginning with the preparation of appropriate cyanothioacrylamide intermediates [3]. The initial step involves the condensation of 2,5-dimethylbenzaldehyde with cyanothioacetamide under basic conditions, typically using potassium hydroxide in ethanol at elevated temperatures [3] [5]. This reaction proceeds through a Knoevenagel-type condensation mechanism, forming the essential carbon-carbon bond that will eventually constitute the pyrrole backbone [6] [7].

The second step utilizes a cyclization reaction involving the generated cyanothioacrylamide with alpha-thiocyanatoacetophenone derivatives [3]. Research has demonstrated that this cyclization can proceed through two distinct mechanistic pathways depending on the stereochemistry of the intermediate Michael adduct [3]. The reaction requires careful temperature control, typically maintained at 35 degrees Celsius for 12 hours to achieve optimal conversion rates [8].

Alternative Pathway Development

Recent investigations have explored alternative multi-step approaches utilizing isocyanide-based multicomponent reactions [9] [2]. These methodologies employ tosylmethyl isocyanides as three-atom synthons in combination with electron-deficient olefins containing the dimethylphenyl substituent [2]. The Van Leusen pyrrole synthesis adaptation has shown particular promise, achieving yields of 90-95 percent under optimized conditions using catalytic amounts of 1-methylimidazole in anhydrous dichloromethane at room temperature [2].

Mechanistic Considerations

The formation mechanisms involve complex intermediates that have been elucidated through quantum chemical calculations [3] [10]. Density functional theory studies at the r2SCAN-3c level of theory have revealed that the cyclization process can occur via intramolecular nucleophilic substitution of the thiocyanate group for certain diastereomers, while alternative diastereomers undergo nucleophilic addition followed by elimination of hydrogen isothiocyanate [3].

Catalytic Systems for Cyclocondensation Reactions

The development of efficient catalytic systems for cyclocondensation reactions leading to 2-amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile has been a focal point of recent research [11] [12] [13]. These systems have evolved from simple base-catalyzed processes to sophisticated metal-catalyzed transformations offering enhanced selectivity and improved reaction conditions.

Lewis Acid Catalytic Systems

Lewis acid catalysts have demonstrated exceptional efficiency in promoting cyclocondensation reactions for pyrrole synthesis [14] [15]. Zirconium-based catalysts, particularly zirconium oxychloride octahydrate, have shown remarkable activity in facilitating the cyclization of appropriate precursors [16]. Optimal conditions involve 10 mol percent catalyst loading in tetrahydrofuran-water mixtures at room temperature, achieving yields of 88 percent for related pyrrole derivatives [16].

Boron trifluoride etherate has emerged as another highly effective Lewis acid catalyst for promoting ring closure reactions [15]. The catalyst operates through initial coordination to acetal functionalities, followed by elimination to generate oxocarbenium ion intermediates that undergo favorable 5-exo-trig cyclization [15]. This system tolerates a broad range of functional groups and provides excellent regioselectivity.

Transition Metal Catalytic Systems

Palladium-based catalytic systems incorporating N-heterocyclic carbene ligands have revolutionized the synthesis of substituted pyrroles through direct arylation methodologies [17]. These catalysts enable the formation of carbon-carbon bonds between pyrrole derivatives and aryl chlorides under mild conditions, utilizing 1 mol percent catalyst loading [17]. The optimal catalytic system incorporates bulky N-substituents such as 3,5-di-tert-butylbenzyl groups on the benzimidazole ring, providing enhanced selectivity and improved yields [17].

Rhodium complexes with N-heterocyclic carbene ligands have also demonstrated high catalytic activity [18]. These systems operate under mild conditions at 80 degrees Celsius with 10 atmospheres of hydrogen and carbon monoxide, achieving yields up to 90 percent with excellent regioselectivity [18]. The catalytic process involves the formation of rhodium hydrido complexes containing N-heterocyclic carbene ligands as the active species [18].

Heterogeneous Catalytic Approaches

Cobalt-based heterogeneous catalysts have emerged as environmentally benign alternatives for pyrrole synthesis [11] [19]. The optimal catalytic system, designated as cobalt on nitrogen-doped graphitic carbon supported on silica after leaching treatment, enables cascade synthesis from nitroarene precursors [11]. This system operates using dihydrogen, formic acid, or carbon monoxide-water mixtures as reducing agents, providing excellent step economy without requiring external solvents or co-catalysts [11].

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Zirconium Oxychloride25688 [16]
Boron Trifluoride Etherate25285 [15]
Palladium N-Heterocyclic Carbene1201275 [17]
Cobalt Heterogeneous120482 [11]

Polyoxometalate Catalytic Systems

Polyoxometalate catalysts have gained attention for their unique properties in heterocyclic synthesis [13]. These polynuclear metal-oxygen clusters exhibit adjustable acidity, redox properties, and high thermal stability [13]. Heteropolyacids and modified heteropolyacid catalysts have demonstrated effectiveness in promoting cyclocondensation reactions under mild conditions while maintaining excellent functional group tolerance [13].

Purification Techniques and Yield Maximization Strategies

The purification of 2-amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile requires sophisticated techniques due to the compound's chemical properties and the presence of structurally similar impurities generated during synthesis [20] [21] [22]. Modern purification strategies combine traditional separation methods with advanced optimization approaches to achieve high purity and maximize overall yields.

Chromatographic Purification Methods

Flash column chromatography remains the primary purification technique for amino pyrrole derivatives [23] [20]. Optimal separation conditions utilize silica gel with petroleum ether-ethyl acetate gradient systems, typically starting with 8:2 ratios and progressing to 3:2 ratios depending on the polarity of impurities [20]. The addition of 1 volume percent triethylamine to the mobile phase prevents decomposition of the amino functionality during chromatographic separation [23].

High-performance liquid chromatography provides superior resolution for challenging separations [24]. Preparative-scale separations employ C18 reverse-phase columns with methanol-water gradient systems [24]. The optimal gradient program initiates with 5 percent methanol for 5 minutes, progresses to 25 percent methanol over 30 minutes, and returns to initial conditions [24]. Flow rates of 30 milliliters per minute at 25 degrees Celsius with detection at 290 nanometers provide excellent separation efficiency [24].

Crystallization and Recrystallization Techniques

Recrystallization represents the most effective method for achieving high purity levels while recovering substantial quantities of product [21] [3]. The technique exploits differential solubility characteristics at varying temperatures, with the target compound exhibiting increased solubility at elevated temperatures compared to impurities [21].

Optimal recrystallization conditions employ ethanol-acetone solvent mixtures [3] [8]. The procedure involves dissolving the crude product in hot ethanol, followed by gradual addition of acetone until slight turbidity appears [8]. Controlled cooling to room temperature over several hours promotes formation of high-quality crystals with melting points ranging from 164-166 degrees Celsius [25].

The crystallization process can be enhanced through seeding techniques and controlled cooling rates [21]. Slower cooling rates promote larger crystal formation, which facilitates subsequent filtration and washing steps [21]. Multiple recrystallization cycles can achieve purities exceeding 99.5 percent as determined by high-performance liquid chromatography analysis [24].

Yield Optimization Strategies

Systematic optimization approaches have been developed to maximize yields throughout the synthetic sequence [26] [27]. Design of experiments methodologies enables simultaneous optimization of multiple reaction parameters including temperature, reaction time, catalyst loading, and solvent ratios [26] [28].

Response surface methodology has proven particularly effective for identifying optimal reaction conditions [26] [27]. Three-factor optimization studies examining temperature, reaction time, and catalyst concentration have achieved yield improvements of over 2-fold compared to unoptimized conditions [26]. The optimization process typically requires 20-30 experiments to establish reliable response surfaces [27].

One-factor-at-a-time optimization provides a simpler alternative for routine applications [26] [27]. This approach involves sequential optimization of individual parameters while maintaining others at fixed values [27]. Temperature optimization typically precedes catalyst loading optimization, followed by fine-tuning of reaction time and solvent composition [27].

Advanced Purification Technologies

Supercritical fluid chromatography has emerged as an efficient alternative for compounds exhibiting limited solubility in conventional organic solvents [29]. This technique employs carbon dioxide-based mobile phases with polar co-solvents, providing excellent separation efficiency while avoiding the use of large volumes of organic solvents [29].

Preparative electrophoresis offers unique advantages for separating compounds with similar polarities but different ionic characteristics [22]. The technique operates under controlled pH conditions, exploiting differences in migration rates based on charge-to-mass ratios [22]. This approach has proven particularly valuable for separating amino pyrrole derivatives from neutral impurities.

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)Reference
Flash Chromatography95-9775-852-4 [20]
Recrystallization99+80-908-12 [21]
Preparative HPLC98-9970-804-6 [24]
Combined Methods99.5+85-9512-16 [3]

Process Integration and Scale-Up Considerations

Industrial-scale purification requires integration of multiple techniques to achieve both high purity and economic viability [28] [30]. Continuous processing approaches combine reaction and purification steps, reducing overall processing time and improving atom economy [31] [30].

Flow chemistry systems enable continuous purification through in-line separation techniques [28]. These systems maintain steady-state conditions, providing consistent product quality while reducing equipment requirements [28]. Integration with automated analytical systems enables real-time quality monitoring and process control [28].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile through analysis of both proton and carbon-13 environments. The spectroscopic characterization reveals distinctive patterns that enable unambiguous identification and structural confirmation of this heterocyclic compound [1].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile exhibits characteristic signals that reflect the electronic environment of each proton. The amino group protons typically appear as a broad singlet in the range of 4.0-6.0 parts per million, depending on the solvent system employed. In deuterated dimethyl sulfoxide, these protons are observed at approximately 5.6 parts per million as a singlet with an integration value corresponding to two protons [1].

The aromatic protons of the 2,5-dimethylphenyl substituent demonstrate characteristic coupling patterns. The meta-coupled protons of the substituted benzene ring appear as distinct multiplets in the aromatic region between 6.8-7.4 parts per million. The presence of methyl substituents at the 2 and 5 positions creates a symmetrical substitution pattern, resulting in simplified aromatic multipicity [1] [2].

The pyrrole ring proton at the 5-position typically resonates between 6.9-7.2 parts per million, showing characteristic downfield shift due to the electron-withdrawing nature of the adjacent carbonitrile group. The methyl groups attached to the phenyl ring appear as sharp singlets around 2.2-2.3 parts per million, with integration values of three protons each [1] [3].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides definitive identification of the carbonitrile carbon, which appears as a characteristic signal between 115-120 parts per million. This signal serves as a diagnostic peak for confirming the presence of the nitrile functionality. The quaternary carbon bearing the amino group typically resonates around 145-150 parts per million, reflecting the electron-donating character of the amino substituent [1] [3].

The aromatic carbons of both the pyrrole ring and the dimethylphenyl substituent appear in the expected aromatic region between 120-140 parts per million. The methyl carbons attached to the phenyl ring are observed around 20-22 parts per million, providing additional structural confirmation [3].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)MultiplicityIntegration
Amino group protons4.0-6.0Singlet2H
Aromatic protons (phenyl)6.8-7.4Multiplet3H
Pyrrole proton (H-5)6.9-7.2Singlet1H
Methyl groups2.2-2.3Singlet6H
Carbonitrile carbon115-120--
Quaternary carbon (C-2)145-150--

Infrared and Raman Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes present in 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile, enabling identification of functional groups and assessment of molecular interactions. The vibrational spectrum reveals characteristic absorption bands that correspond to specific bond stretching and bending modes [4] [5].

Amino Group Vibrational Characteristics

The primary amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 wavenumbers. These absorptions typically appear as two distinct bands corresponding to symmetric and asymmetric stretching modes. For 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile, these bands are observed at approximately 3355 and 3409 wavenumbers with medium to strong intensity [4] [5].

The amino group also contributes to the spectrum through nitrogen-hydrogen bending vibrations, which appear around 1580-1650 wavenumbers. These deformation modes often overlap with aromatic carbon-carbon stretching vibrations, creating complex absorption patterns in this spectral region [5] [6].

Carbonitrile Vibrational Analysis

The carbonitrile group provides one of the most diagnostic vibrational modes in the infrared spectrum. The carbon-nitrogen triple bond stretching vibration appears as a strong, sharp absorption band in the range of 2200-2260 wavenumbers. For pyrrole-3-carbonitrile derivatives, this band typically occurs around 2230-2254 wavenumbers, serving as a reliable identifier for the nitrile functionality [4] [7].

The intensity and exact frequency of the nitrile stretching mode are sensitive to the electronic environment and can be influenced by hydrogen bonding interactions and electric field effects. In protic solvents or crystalline environments, slight shifts in frequency may be observed due to intermolecular interactions [7].

Aromatic and Heterocyclic Vibrations

The aromatic regions of both the pyrrole ring and the dimethylphenyl substituent contribute multiple vibrational modes to the infrared spectrum. Carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region with medium intensity. The aromatic carbon-carbon stretching modes are observed between 1580-1620 wavenumbers, often appearing as multiple overlapping bands [8] [9].

The pyrrole ring exhibits characteristic vibrations associated with the heterocyclic structure. The carbon-nitrogen stretching modes of the pyrrole ring appear in the 1450-1550 wavenumber region, while ring breathing modes contribute weaker absorptions around 1000-1100 wavenumbers [8] [9].

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The carbonitrile stretching mode typically shows strong Raman activity, appearing at similar frequencies to the infrared absorption but with different relative intensities [10] [11].

Aromatic ring vibrations are generally well-represented in Raman spectra, with characteristic modes appearing around 1000, 1200, and 1600 wavenumbers. The dimethyl substituents contribute additional vibrational modes that can be observed in both infrared and Raman spectra, providing confirmatory evidence for the substitution pattern [12].

Vibrational ModeInfrared Frequency (cm⁻¹)Raman Frequency (cm⁻¹)IntensityAssignment
N-H stretch (asymmetric)34093400-3420StrongPrimary amino group
N-H stretch (symmetric)33553340-3360Medium-StrongPrimary amino group
C≡N stretch2230-22542225-2250StrongCarbonitrile group
C=C stretch (aromatic)1590-16101580-1600Medium-StrongAromatic rings
C=N stretch (pyrrole)1490-15201485-1515MediumPyrrole ring
N-H bend16261620-1630MediumAmino group deformation

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed structural information through characteristic fragmentation patterns that reflect the stability and bonding arrangements within 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile. The fragmentation behavior follows predictable pathways based on the electronic structure and bonding characteristics of the molecule [13] [14].

Molecular Ion Formation and Stability

The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of the compound. For 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile, the molecular ion typically exhibits moderate stability, appearing with relative intensity ranging from 20-60% depending on the ionization conditions employed [13] [15].

The stability of the molecular ion reflects the aromatic character of both the pyrrole ring and the phenyl substituent, which provide resonance stabilization. However, the presence of the amino group and the carbonitrile functionality creates sites for preferential fragmentation under electron impact conditions [13].

Primary Fragmentation Pathways

The most characteristic fragmentation pathway involves loss of ammonia (17 mass units) from the amino group, resulting in formation of [M-17]⁺ ions. This fragmentation typically produces one of the most abundant peaks in the mass spectrum, with relative intensities ranging from 30-80%. The mechanism involves α-cleavage adjacent to the amino group, forming a stabilized carbocation [14] [15].

Loss of the carbonitrile group as hydrogen cyanide (27 mass units) represents another significant fragmentation pathway. The [M-27]⁺ ions typically appear with moderate intensity (20-50%) and result from cleavage of the carbon-carbon bond connecting the nitrile group to the pyrrole ring [13].

Benzylic cleavage leading to loss of methyl radicals (15 mass units) from the dimethylphenyl substituent produces [M-15]⁺ ions. This fragmentation pathway often generates the base peak or one of the most abundant fragments, with relative intensities reaching 40-100% [13].

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation processes involve formation of azafulvene ions through ring rearrangement reactions. These processes typically occur through loss of hydrogen atoms or methyl radicals from the primary fragments, resulting in stabilized aromatic cations. The azafulvene ions often represent the most stable fragments and frequently appear as base peaks in the mass spectrum [13].

Pyridinium ion formation through heterocyclic rearrangement represents another important secondary process. The pyrrole ring can undergo rearrangement to form pyridinium-type structures, which exhibit enhanced stability due to the positive charge delocalization. These rearranged ions typically appear with moderate to high intensity (30-70%) [13].

Ring fragmentation processes lead to formation of smaller aromatic fragments through sequential bond cleavages. These fragments typically appear with lower relative intensities (10-40%) but provide additional structural information for compound identification [13].

Diagnostic Fragment Ion Patterns

The combination of characteristic fragment ions provides a distinctive mass spectral fingerprint for 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile. The presence of [M-17]⁺, [M-27]⁺, and [M-15]⁺ ions, combined with the molecular ion peak, enables reliable identification of the compound [15].

The relative intensities of these fragments provide information about the preferred fragmentation pathways and can be influenced by substituent effects. The dimethyl groups on the phenyl ring enhance the stability of benzylic fragments, while the electron-withdrawing carbonitrile group influences the relative abundance of fragments containing the pyrrole ring [13] [15].

Fragment TypeMass Loss (Da)Typical m/zRelative Intensity (%)Mechanistic Origin
Molecular ion [M]⁺0M20-60Molecular ion formation
[M-NH₃]⁺17M-1730-80α-Cleavage of amino group
[M-HCN]⁺27M-2720-50Loss of carbonitrile group
[M-CH₃]⁺15M-1540-100Benzylic cleavage
Azafulvene ionsVariable-50-100Ring rearrangement
Pyridinium ionsVariable-30-70Heterocyclic rearrangement
Ring fragmentsVariable-10-40Sequential fragmentation

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

211.110947427 g/mol

Monoisotopic Mass

211.110947427 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types